molecular formula C21H26FN3O2 B5677578 3-({4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinyl}methyl)phenol

3-({4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinyl}methyl)phenol

Cat. No. B5677578
M. Wt: 371.4 g/mol
InChI Key: NFMFOCAAUYFCMX-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their varied biological activities and potential in medicinal chemistry. The structure indicates a combination of dimethylamino, fluorophenyl, and phenol groups linked through a piperazine ring, suggesting a complex synthesis pathway and interesting chemical and physical properties.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. While specific details on the synthesis of this compound are scarce, similar compounds have been synthesized through condensation reactions, nucleophilic substitutions, and the use of protecting groups to control reactivity (Westaway et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds typically employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine spatial arrangements and electronic structures. The presence of functional groups like dimethylamino and fluorophenyl in proximity to a piperazine ring suggests a molecule with significant conformational flexibility and electronic distribution, influencing its reactivity and interactions (Fujii et al., 1993).

properties

IUPAC Name

2-(dimethylamino)-2-(3-fluorophenyl)-1-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-23(2)20(17-6-4-7-18(22)14-17)21(27)25-11-9-24(10-12-25)15-16-5-3-8-19(26)13-16/h3-8,13-14,20,26H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMFOCAAUYFCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)F)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(Dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinyl}methyl)phenol

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